Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 955963-28-7
VCID: VC4782958
InChI: InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3
SMILES: CCOC(=O)CN1C(=C(C(=N1)C)N)C
Molecular Formula: C9H15N3O2
Molecular Weight: 197.238

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

CAS No.: 955963-28-7

Cat. No.: VC4782958

Molecular Formula: C9H15N3O2

Molecular Weight: 197.238

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate - 955963-28-7

Specification

CAS No. 955963-28-7
Molecular Formula C9H15N3O2
Molecular Weight 197.238
IUPAC Name ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3
Standard InChI Key ITGWPYTXLOLLJQ-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=C(C(=N1)C)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl acetate group (CH2COOEt-\text{CH}_2\text{COOEt}). The 3- and 5-positions are occupied by methyl groups (CH3-\text{CH}_3), while the 4-position features an amino group (NH2-\text{NH}_2). This substitution pattern enhances its electronic and steric properties, influencing reactivity and interaction with biological targets .

Key Structural Features:

  • Pyrazole Core: Facilitates hydrogen bonding and π-π interactions.

  • Amino Group: Enhances solubility and participation in nucleophilic reactions.

  • Ethyl Acetate Moiety: Introduces ester functionality, enabling further derivatization.

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H15N3O2\text{C}_9\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight197.23 g/mol
IUPAC NameEthyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
SMILESCCOC(=O)CN1C(=C(C=N1)N)(C)C
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

The compound’s solubility is inferred to favor polar solvents such as ethanol or DMSO, common for pyrazole derivatives .

Synthesis and Industrial Production

Synthetic Routes

While direct synthesis protocols for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate are sparingly documented, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Cyclization: Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring.

  • Functionalization: Introducing methyl and amino groups via alkylation and amination .

Example reaction:

Hydrazine+Ethyl acetoacetatereflux, EtOHPyrazole intermediateCH3I, NH3Target compound\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{reflux, EtOH}} \text{Pyrazole intermediate} \xrightarrow{\text{CH}_3\text{I, NH}_3} \text{Target compound}

This method aligns with industrial practices for similar heterocycles, emphasizing catalytic efficiency and yield optimization .

Industrial Scalability

Industrial production may employ continuous flow reactors to enhance reaction control and throughput. Green chemistry principles, such as using biodegradable solvents (e.g., ethanol), are increasingly adopted to minimize environmental impact .

Biological and Pharmacological Activities

Anti-inflammatory Activity

The amino and methyl substituents may modulate NF-κB and AP-1 signaling pathways, key regulators of inflammation. For instance, similar compounds show dose-dependent inhibition of LPS-induced inflammatory responses .

Antimicrobial Applications

Pyrazole-based analogs demonstrate broad-spectrum activity against bacterial and fungal strains. The amino group’s nucleophilic character likely enhances interactions with microbial enzymes .

Comparative Analysis with Analogous Compounds

To contextualize its uniqueness, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is compared to related pyrazole derivatives:

CompoundStructural DifferencesBiological Profile
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetateMethyl at 5-position onlyLower metabolic stability
3,5-Dimethyl-1H-pyrazol-4-amineLacks acetate moietyEnhanced solubility, reduced potency

The dual methyl substitution at 3- and 5-positions in the target compound confers steric hindrance, potentially improving binding specificity .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationUse protective gloves
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Data from analogous compounds suggest prudent handling to mitigate risks .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Development: Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the acetate group explore potency and selectivity .

Materials Science

  • Coordination Polymers: Pyrazole’s nitrogen atoms facilitate metal-ligand interactions, useful in catalysis .

Future Directions and Recommendations

  • Mechanistic Studies: Elucidate molecular targets and pathways using proteomics and crystallography.

  • Derivatization: Explore halogenated or sulfonated analogs to enhance bioavailability.

  • Toxicological Profiling: Conduct in vivo studies to assess chronic toxicity and pharmacokinetics.

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